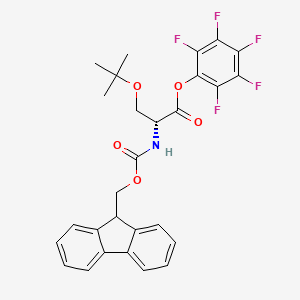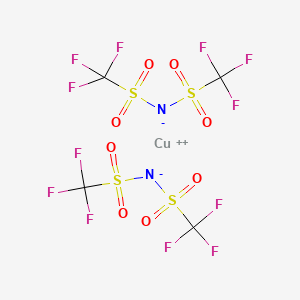
Fmoc-d-ser(tbu)-opfp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-d-ser(tbu)-opfp is a complex organic compound that features a pentafluorophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a tert-butyl ether group. This compound is likely used in organic synthesis, particularly in the field of peptide chemistry due to the presence of the Fmoc group, which is commonly used for protecting amino groups during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-ser(tbu)-opfp likely involves multiple steps:
Formation of the Pentafluorophenyl Group: This can be achieved through the fluorination of a phenyl ring using reagents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Introduction of the Fmoc Group: The Fmoc group can be introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (TEA).
Formation of the Tert-Butyl Ether: This can be done by reacting the hydroxyl group with isobutylene in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving solid-phase peptide synthesis (SPPS) techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions could target the carbonyl groups present in the compound.
Substitution: The pentafluorophenyl group is highly reactive and can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: The Fmoc group is widely used in peptide synthesis for protecting amino groups.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its complex structure and functional groups.
Bioconjugation: Used in the conjugation of biomolecules for research purposes.
Industry
Material Science:
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The tert-butyl ether group can protect hydroxyl groups, allowing for selective reactions at other sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(tert-butoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(benzyloxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
The presence of the Fmoc group makes this compound particularly useful in peptide synthesis, as Fmoc is a widely used protecting group that can be easily removed under mild conditions.
Eigenschaften
Molekularformel |
C28H24F5NO5 |
|---|---|
Molekulargewicht |
549.5 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate |
InChI |
InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m1/s1 |
InChI-Schlüssel |
DOUJYVMLNKRFHE-LJQANCHMSA-N |
SMILES |
CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Isomerische SMILES |
CC(C)(C)OC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B1642560.png)


![2-Methylthieno[2,3-c]pyridine](/img/structure/B1642582.png)

